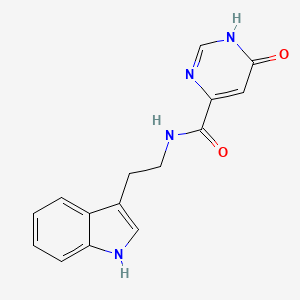
N-(2-(1H-indol-3-yl)ethyl)-6-hydroxypyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-(1H-indol-3-yl)ethyl)-6-hydroxypyrimidine-4-carboxamide” is a complex organic compound. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The compound also contains a pyrimidine ring, which is a key component of several important biomolecules like thymine and cytosine in DNA .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring attached to a pyrimidine ring via an ethyl linker and a carboxamide group . The exact structure would need to be confirmed using techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and Mass Spectrometry .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s reacted. Generally, the indole and pyrimidine rings in the molecule can undergo various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen
Histamine H2-Receptor Interaction
N-(2-(1H-indol-3-yl)ethyl)-6-hydroxypyrimidine-4-carboxamide and its derivatives have been investigated for their interactions with histamine H2-receptors. Studies have found weak competitive H2 antagonism in certain derivatives, suggesting potential applications in understanding and manipulating histamine-mediated physiological processes (Tecle, Robichaud, & Schwender, 1981).
Cannabinoid Receptor Modulation
Research has also explored the structural requirements of indole-2-carboxamides for allosteric modulation of the cannabinoid type 1 receptor (CB1). This work has contributed to the identification of compounds with significant binding affinity and cooperativity, highlighting the potential of these compounds in cannabinoid receptor research (Khurana et al., 2014).
Ring-Ring Isomerization Studies
The compound has been utilized in studies examining ring-ring isomerization, particularly in the series of N-(carbamoyl)-1-aryl-2,3,4,5,6,7-hexahydro-3-hydroxy-6,6-dimethyl-2,4-dioxo-1H-indole-3-carboxamides. This research contributes to the understanding of isomerization processes in complex organic molecules (Borodkin et al., 2015).
Anticancer and Anti-inflammatory Applications
Studies have been conducted on novel pyrazolopyrimidines derivatives, including those related to this compound, for their potential anticancer and anti-5-lipoxygenase agent properties. This research contributes to the development of new therapeutic agents (Rahmouni et al., 2016).
Phleomycin Amplification
The compound has been investigated for its potential to act as an amplifier of phleomycin against Escherichia coli, contributing to the development of more effective antibacterial strategies (Brown & Cowden, 1982).
Multicomponent Synthesis and Antimicrobial Activity
Research has also focused on the environmentally friendly multicomponent synthesis of 2-amino-5-cyano-4-[(2-aryl)-1H-indol-3-yl]-6-hydroxypyrimidines, including studies of their antimicrobial activities against various pathogens. This highlights the compound's role in green chemistry and potential in antimicrobial drug development (Gupta et al., 2014).
Wirkmechanismus
Target of Action
Indole derivatives, which are part of the compound’s structure, are known to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological processes, including sleep, cognition, memory, temperature regulation, and behavior .
Mode of Action
It can be inferred from the properties of indole derivatives that the compound likely interacts with its targets to modulate their activity . This interaction could result in changes in cellular processes and physiological responses.
Biochemical Pathways
Indole derivatives are known to be involved in the regulation and modulation of multiple processes within the central nervous system . Therefore, it can be inferred that the compound may affect similar pathways.
Result of Action
Given the known effects of indole derivatives, it can be inferred that the compound may have a range of potential effects, depending on the specific receptors it interacts with and the pathways it affects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(2-(1H-indol-3-yl)ethyl)-6-hydroxypyrimidine-4-carboxamide . These factors could include the presence of other compounds, the pH of the environment, temperature, and the specific characteristics of the target cells or tissues.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-6-oxo-1H-pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c20-14-7-13(18-9-19-14)15(21)16-6-5-10-8-17-12-4-2-1-3-11(10)12/h1-4,7-9,17H,5-6H2,(H,16,21)(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSDQNBHJAQNEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC(=O)NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-tert-butylphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate](/img/structure/B2746327.png)
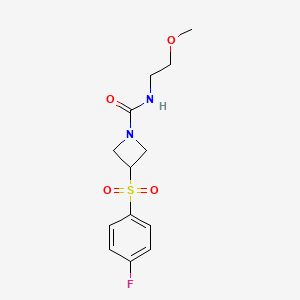
![N-[2-(benzylamino)-2-oxoethyl]-5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2746331.png)
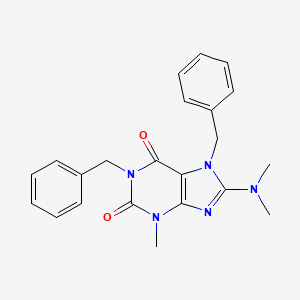
![2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2746334.png)


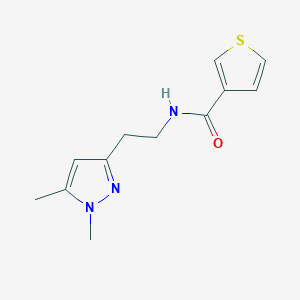
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2746340.png)
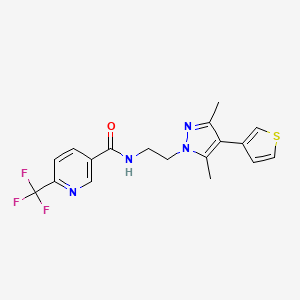
![2-Chloro-3-{[2-(2-hydroxyethoxy)ethyl]amino}naphthoquinone](/img/structure/B2746342.png)
![1'-(Thiophen-2-ylsulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2746343.png)
![5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide](/img/structure/B2746345.png)
![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2746348.png)